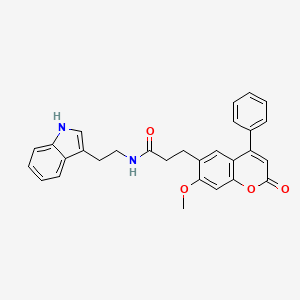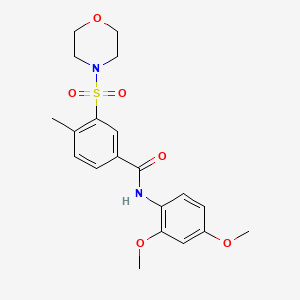
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide is a complex organic compound that features both indole and chromenone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. The indole and chromenone components are synthesized separately and then coupled through a series of reactions. Common steps might include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis.
Synthesis of the chromenone structure: This might involve the Pechmann condensation.
Coupling reactions: The final step involves coupling the indole and chromenone structures through amide bond formation, often using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the carbonyl groups in the chromenone structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like PCC or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology
In biological research, the compound might be studied for its potential effects on cellular processes, given the bioactivity of indole and chromenone derivatives.
Medicine
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide would depend on its specific interactions with molecular targets. These could include:
Binding to receptors: The indole moiety might interact with serotonin receptors.
Enzyme inhibition: The compound could inhibit enzymes involved in specific biochemical pathways.
Signal transduction: It might modulate signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like tryptophan and serotonin.
Chromenone derivatives: Molecules such as coumarin and flavonoids.
Uniqueness
The unique combination of indole and chromenone structures in N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanamide might confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C29H26N2O4 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-2-oxo-4-phenylchromen-6-yl)propanamide |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-17-27-24(23(16-29(33)35-27)19-7-3-2-4-8-19)15-20(26)11-12-28(32)30-14-13-21-18-31-25-10-6-5-9-22(21)25/h2-10,15-18,31H,11-14H2,1H3,(H,30,32) |
InChI Key |
VQLKCMVAOHDGGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1CCC(=O)NCCC3=CNC4=CC=CC=C43)C(=CC(=O)O2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12205785.png)
![1'-[2-(dimethylamino)ethyl]-4'-hydroxy-3'-[(5-methylfuran-2-yl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12205792.png)
![2-{[5-(3-chloro-6-methoxy-1-benzothiophen-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B12205795.png)
![7-(naphthalen-1-yl)-2,3-diphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B12205798.png)
![7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]](/img/structure/B12205799.png)
![N-(3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12205812.png)
![1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}-1H-imidazole](/img/structure/B12205819.png)
![2-(4-bromophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B12205826.png)
![2-(4-chlorophenyl)-7-[2-(5-methoxy-1H-indol-3-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12205828.png)
![N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B12205842.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea](/img/structure/B12205850.png)
![2-[(3-chlorobenzyl)sulfanyl]-1-phenyl-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B12205852.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-(ethylsulfanyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12205857.png)
